molecular formula C28H21N8NaO6S2 B12729140 Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate CAS No. 84025-06-9

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B12729140
CAS No.: 84025-06-9
M. Wt: 652.6 g/mol
InChI Key: GMPFHRSJTVXZBC-UHFFFAOYSA-M
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Description

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex azo dye characterized by multiple azo (-N=N-) linkages and sulfonate (-SO₃⁻) groups. The compound’s structure includes a naphthalene backbone substituted with two azo-bound aromatic rings: one bearing a 2,4-diamino-5-(4-sulphonatophenyl) moiety and the other a phenyl group.

Properties

CAS No.

84025-06-9

Molecular Formula

C28H21N8NaO6S2

Molecular Weight

652.6 g/mol

IUPAC Name

sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1

InChI Key

GMPFHRSJTVXZBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.

    Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Sulfonated or nitrated derivatives.

Scientific Research Applications

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural complexity distinguishes it from simpler azo dyes. Key comparisons include:

Compound Name (CAS or Common Name) Molecular Formula Molecular Weight Key Substituents Applications Biodegradability
Target Compound C28H18N10Na2O8S2* ~700* 2,4-diamino, phenylazo, sulfonato Textile dye (hypothetical) Unknown
Direct Red 81 (DR81) C29H19N5Na2O8S2 691.58 Benzamido, hydroxy, sulfonato Textile dye Biodegradable (halotolerant bacterial cultures)
Disodium 5-[(4-hydroxyphenyl)azo]-... C28H18N6Na2O9S2 692.59 Hydroxyphenyl, nitro, sulfonato Dye (potential food use) Not reported
CAS 6527-62-4 C32H20ClN5Na2O6S2 732.12 Anilino, chloro, sulfonato Industrial dye Unknown
CAS 36409-70-8 C24H18N4Na2O7S2 584.53 Ethoxyphenyl, sulfonato Specialty dye Not reported

*Hypothetical formula based on structural analogs.

  • Functional Groups: The target compound’s 2,4-diamino groups enhance hydrogen bonding and electrostatic interactions compared to DR81’s benzamido group or CAS 36409-70-8’s ethoxyphenyl substituent. This may improve dye-substrate affinity but increase toxicity risks .
  • Sulfonate Groups: All listed compounds include sulfonate moieties, ensuring water solubility. However, the target compound’s dual sulfonates and amino groups may enable pH-dependent solubility, unlike DR81’s single sulfonate .

Physicochemical Properties

  • Stability: Azo dyes with nitro groups (e.g., CAS 85136-34-1, ) exhibit lower photostability than amino-substituted analogs due to nitro’s electron-withdrawing effects. The target compound’s diamino groups likely improve lightfastness .
  • Optical Properties : Azo dyes absorb visible light (400–700 nm) due to conjugated π-systems. The target compound’s extended conjugation (two azo bonds) may shift absorption maxima to longer wavelengths compared to single-azo dyes like CAS 36409-70-8 .

Environmental and Toxicological Profiles

  • Biodegradation: DR81 is biodegradable under alkali-thermo-tolerant conditions , but the target compound’s diamino groups may resist microbial degradation due to steric hindrance.
  • Toxicity: Azo dyes with aromatic amines (e.g., benzidine derivatives) are often carcinogenic. While the target compound’s 2,4-diamino group is less hazardous than benzidine, its toxicity profile remains unstudied .

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